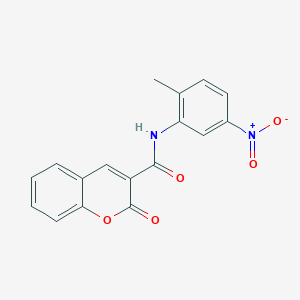

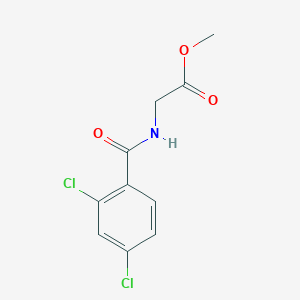

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves reactions between arylhydrazinium chlorides and carbonyl compounds. For instance, the dry grinding of a mixture of 2-chloroquinoline-3-carbaldehyde and 4-methylphenylhydrazinium chloride can yield hydrazone derivatives, which are structurally related to the compound of interest (Kumara et al., 2016). These methodologies can potentially be adapted for the synthesis of "3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied using experimental and theoretical methods, including HF and DFT levels of calculations. These studies provide insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments, which are crucial for understanding the molecular configuration and electronic properties of the compound (Mary et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to the formation of novel compounds with interesting properties. For example, reactions involving pyrazole-4-carbaldehyde derivatives with glycine and different isothiocyanate derivatives can yield compounds with unique structural features (Khalifa et al., 2017). Understanding these chemical reactions is essential for exploring the reactivity and potential chemical applications of "3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone".

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. For instance, the crystal structure and solvatochromic behavior of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated to understand their photophysical properties in different solvents. These studies reveal how molecular conformation and intermolecular interactions influence the physical properties, such as solubility and photoluminescence, of the compounds (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other molecules, are significant for their applications in various fields. The reaction of allyl phenylcarbamate with benzaldehyde phenylhydrazones in the presence of N-chlorobenzenesulfonamide sodium salt, for example, leads to the formation of 3-aryl-1-phenyl-5-(phenylcarbamoyloxymethyl)-4,5-dihydro-1H-pyrazoles, highlighting the versatile reactivity of these compounds (Velikorodov, 2004).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Pyrazole derivatives have demonstrated significant biological activity, including antimicrobial and antioxidant effects. For instance, the synthesis of formylpyrazole analogues has shown that compounds with methyl and methoxy substitutions exhibit good in vitro antimicrobial activities. Moreover, these compounds possess promising DPPH and hydroxyl free radical scavenging abilities, suggesting their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Anticancer Research

Research into tri-substituted pyrazole derivatives designed as anti-cancer agents has highlighted the potential of these compounds in cancer treatment. A study found that most of the synthesized compounds showed remarkable activity against various human cancer cell lines, including hepatocellular carcinoma HepG2 and breast cancer MCF-7, indicating the potential of pyrazole derivatives to be developed into potent anticancer agents (Fahmy et al., 2016).

Material Science Applications

In the field of material science, pyrazole derivatives have been explored for their utility in optoelectronic applications. The synthesis of 9-(4-methoxyphenyl)carbazolyl-containing hydrazones, for instance, has led to the creation of materials that form glasses with glass transition temperatures suitable for use in electronic devices. These compounds exhibit ionization potentials and hole drift mobilities that make them candidates for optoelectronic applications, demonstrating the versatility of pyrazole derivatives in developing new materials (Matoliukstyte et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-25-16-9-7-13(8-10-16)17-14(11-20-21-18(19)24)12-23(22-17)15-5-3-2-4-6-15/h2-12H,1H3,(H3,19,21,24)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKFQGYSZNAANR-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)